1-(2,3-dimethoxybenzoyl)-7-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine
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Overview
Description
1-(2,3-dimethoxybenzoyl)-7-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a pyrazoloquinoline core, makes it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dimethoxybenzoyl)-7-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2,3-dimethoxybenzoyl chloride with 7-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dimethoxybenzoyl)-7-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
1-(2,3-dimethoxybenzoyl)-7-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-(2,3-dimethoxybenzoyl)-7-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, making it a potential therapeutic agent for various diseases .
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: Known for its antileishmanial activity.
Quinolinyl-pyrazoles: Studied for their pharmacological properties.
Uniqueness
1-(2,3-dimethoxybenzoyl)-7-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine stands out due to its unique combination of a pyrazoloquinoline core with methoxy and benzoyl functional groups. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
2580250-09-3 |
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Molecular Formula |
C20H18N4O4 |
Molecular Weight |
378.4 |
Purity |
95 |
Origin of Product |
United States |
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